molecular formula C26H27N3O B12938312 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline CAS No. 114246-51-4

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline

Cat. No.: B12938312
CAS No.: 114246-51-4
M. Wt: 397.5 g/mol
InChI Key: PYVODWICWWXUSF-UHFFFAOYSA-N
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Description

4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline is a specialized chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. This compound features a quinazoline core, a privileged structure in medicinal chemistry known for conferring significant biological activity . The scaffold is synthetically versatile, allowing for functionalization at multiple sites, which enables researchers to explore a wide structure-activity relationship (SAR) landscape. The synthetic approach for such 4-phenoxyquinazoline derivatives is well-established, often involving a mild and efficient reaction between a quinazolin-4(3H)-one precursor and an in-situ generated aryne species, providing high yields and a broad substrate scope . The primary research value of this compound stems from its structural similarity to known bioactive molecules. The 4-phenoxyquinazoline motif is a key pharmacophore in several potent inhibitors. For instance, analogues based on this scaffold have demonstrated potent, sub-nanomolar biological activity in disrupting protein localization in cell-based assays, showing promise as novel antimitotic agents . Furthermore, quinazoline derivatives have been extensively investigated for their herbicidal activity, functioning as acetyl-CoA carboxylase (ACCase) inhibitors . The specific substitution pattern on the aniline nitrogen (dipropyl) in this compound is intended to modulate its physicochemical properties, such as lipophilicity and steric bulk, which can profoundly influence its binding affinity, metabolic stability, and overall pharmacokinetic profile. This makes it a valuable tool for hit-to-lead optimization campaigns. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with standard laboratory safety protocols.

Properties

CAS No.

114246-51-4

Molecular Formula

C26H27N3O

Molecular Weight

397.5 g/mol

IUPAC Name

4-(4-phenoxyquinazolin-2-yl)-N,N-dipropylaniline

InChI

InChI=1S/C26H27N3O/c1-3-18-29(19-4-2)21-16-14-20(15-17-21)25-27-24-13-9-8-12-23(24)26(28-25)30-22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3

InChI Key

PYVODWICWWXUSF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in therapeutic effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Nitralin (4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline)

  • Structure: Nitralin shares the N,N-dipropylaniline backbone but replaces the quinazolinyl-phenoxy group with methylsulfonyl and nitro substituents at positions 4, 2, and 6 .
  • Applications : Nitralin is a pre-emergent herbicide used in crops like cotton and cucumbers. Its dinitro and methylsulfonyl groups confer soil persistence and herbicidal activity by inhibiting root development .
  • Physicochemical Properties: Molecular Weight: Nitralin (C₁₅H₂₁N₃O₄S) has a lower molecular weight (~355.4 g/mol) compared to the quinazoline derivative, which likely exceeds 400 g/mol due to the bulky phenoxyquinazolinyl group. Solubility: Nitralin’s nitro groups enhance polarity, but its solubility in water remains low (~0.1 mg/L), typical of dinitroaniline herbicides. The quinazoline derivative may exhibit even lower solubility due to increased hydrophobicity .
  • The quinazoline analog’s environmental behavior is unstudied but may differ due to structural complexity .

2-Chloro-4-nitro-N,N-dipropylaniline

  • Structure: This analog substitutes the quinazoline-phenoxy group with chloro and nitro groups at positions 2 and 4 .
  • Thermodynamic Data :
    • Boiling Point : Estimated at 414.5 K (141.4°C) under reduced pressure (0.09 kPa) .
    • The quinazoline derivative’s boiling point is expected to be higher due to increased molecular weight and aromaticity.
  • Synthetic Utility : Chloro-nitro dipropylanilines are intermediates in agrochemical synthesis, whereas the quinazoline derivative’s applications may lean toward pharmaceuticals .

N,N-Dipropylaniline (DNPA)

  • Structure : The parent compound lacks substituents on the aromatic ring, making it a simpler analog .
  • Role in Catalysis : DNPA acts as a tertiary amine ligand in Ziegler-Natta catalysts for polymer synthesis, enhancing molecular weight distribution in UHMW polyethylene .
  • Byproduct in Quinoline Synthesis: DNPA forms during the reaction of aniline and propanol over zeolite catalysts, alongside N-propylaniline and quinolines .

4-Isocyano-2-nitro-N,N-dipropylaniline

  • Structure: Features an isocyano group at position 4 and nitro at position 2 .

Key Comparative Data Table

Compound Molecular Formula Key Substituents Applications Notable Properties
4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline C₂₄H₂₆N₃O 4-phenoxyquinazolin-2-yl Potential pharmaceuticals High molecular weight, low solubility
Nitralin C₁₅H₂₁N₃O₄S 4-methylsulfonyl, 2,6-dinitro Herbicide Soil persistence, herbicidal activity
2-Chloro-4-nitro-N,N-dipropylaniline C₁₂H₁₆ClN₂O₂ 2-chloro, 4-nitro Agrochemical intermediate Boiling point 414.5 K (0.09 kPa)
N,N-Dipropylaniline (DNPA) C₁₂H₁₉N None Catalyst ligand, byproduct Low polarity, liquid at room temp

Research Findings and Insights

  • Synthetic Challenges : The quinazoline derivative’s synthesis likely requires precise control to couple the heterocyclic core with dipropylaniline, avoiding side reactions common in aromatic aminations .
  • Biological Potential: While nitralin and analogs are herbicides, the phenoxyquinazolinyl group suggests kinase inhibition or anticancer activity, aligning with known quinazoline pharmacology (e.g., gefitinib) .
  • Polymerization Role : N,N-dipropylaniline derivatives act as photoinitiators in polymerization, with efficiency dependent on molar ratios (optimal at 1:4 with para-nitroaniline) .

Biological Activity

Overview of 4-(4-Phenoxyquinazolin-2-yl)-N,N-dipropylaniline

Chemical Structure and Properties
this compound is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Quinazoline-based compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve:

  • Disruption of Bacterial Cell Walls : Certain derivatives can interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Inhibition of Biofilm Formation : Some studies suggest that these compounds may inhibit biofilm formation, which is critical in chronic infections.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including those structurally related to this compound. The findings indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.
  • Antimicrobial Activity Assessment :
    • In another study published in Antimicrobial Agents and Chemotherapy, researchers tested several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against resistant strains, highlighting their potential as new antimicrobial agents.

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
AnticancerKinase inhibition, apoptosis inductionJournal of Medicinal Chemistry
AntimicrobialDisruption of cell wall synthesisAntimicrobial Agents and Chemotherapy
Anti-inflammatoryInhibition of inflammatory cytokinesClinical Immunology

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